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The SNIPER Technology Platform

The acronym SNIPER stands for "Specific and Nongenetic IAP-dependent Protein Eraser" [1]. It is a
targeted protein degradation technology that uses small chimeric molecules to recruit E3 ubiquitin ligases to
specific target proteins, leading to their ubiquitylation and degradation by the proteasome [1]. This platform
shares a similar core principle with another technology called PROTAC (Proteolysis Targeting Chimera),
but they differ in the E3 ligases they recruit [1].

The table below summarizes how SNIPER technology compares to the PROTAC approach.

Feature SNIPER PROTAC

Full Name Specific and Nongenetic IAP-dependent  Proteolysis Targeting Chimera [2]
Protein Eraser [1]

Core Bifunctional degrader; induces ubiquitin-  Bifunctional degrader; induces ubiquitin-

Mechanism proteasome system-dependent proteasome system-dependent
degradation of target proteins [1] degradation of target proteins [2]

E3 Ligase Inhibitor of Apoptosis Proteins (IAPs), Von Hippel-Lindau (VHL) complex or

Recruited such as clAP1 and XIAP [1] Cereblon (CRBN) [2]

Key Bestatin or IAP antagonists (e.g., VHL inhibitor based on HIF-1a peptide

Ligand/Moiety LCL161 derivative) [1] or a phthalimide moiety [2]
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SNIPER Design and Experimental Workflow

While the specific details for Sniper(abl)-033 are unavailable, established methodologies for developing
SNIPER compounds against various protein targets like the Estrogen Receptor a (ER«) are documented [1].
The general workflow involves molecule design, synthesis, and a series of in vitro and in vivo experiments to

confirm degradation activity and mechanism.

The following diagram illustrates the core mechanism of a SNIPER molecule and the general experimental

steps for its validation.

A SNIPER molecule brings an E3 ligase to a target protein, leading to its degradation. This is validated

through a series of experiments.

Detailed Experimental Protocols

Based on research for SNIPER(ER), here are the detailed methodologies for key experiments [1]:

¢ In Vitro Protein Knockdown Assay

o Cell Lines: Use relevant cell lines (e.g., MCF-7 for ERa). Maintain cells in appropriate medium
with serum.

o Treatment: Treat cells with varying concentrations of the SNIPER compound (e.g., from 3 nM
to 10 uM) for a set duration (e.g., up to 48 hours). Include controls like the individual target and
E3 ligase ligands alone, and a proteasome inhibitor (e.g., 10 pM MG132).

o Analysis: Perform Western blotting on cell lysates using an antibody against the target protein.
An antibody against a stable loading control (e.g., Actin) is required. Quantify band intensity to
determine the half-maximal degradation concentration (DCso).

e Mechanism of Action Studies

o Ubiquitin-Proteasome System Dependence: Co-treat cells with the SNIPER compound and
various inhibitors: proteasome inhibitors (MG132, Bortezomib), a ubiquitin-activating enzyme
inhibitor (MLN7243), or a NEDD8-activating enzyme inhibitor (MLN4924). Analyze target
protein levels by Western blot. Degradation is confirmed only if blocked by proteasome and
ubiquitin-activating enzyme inhibitors.

o Ubiquitylation Assay: Transfect cells with a plasmid for HA-tagged ubiquitin. Treat transfected
cells with the SNIPER compound and MG132. Lyse cells and perform immunoprecipitation
using an anti-HA antibody. Probe the immunoprecipitates with an antibody against the target
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protein via Western blot to detect a higher molecular weight smear, confirming
polyubiquitylation.

¢ In Vivo Efficacy Studies

o Animal Model: Use immunodeficient mice (e.g., nude mice) subcutaneously inoculated with
tumor cells expressing the target protein.

o Dosing: Once tumors are established, administer the SNIPER compound (e.g., 30 mg/kg) or a
vehicle control intravenously or via another suitable route, typically 2-3 times per week.

o Endpoint Monitoring: Monitor and record tumor volumes and body weights regularly
throughout the study. At the end of the experiment, excise tumors and analyze them for target
protein levels by Western blot or immunohistochemistry to confirm knockdown.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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